molecular formula C18H20ClN3O3 B2719338 2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2379976-77-7

2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2719338
CAS No.: 2379976-77-7
M. Wt: 361.83
InChI Key: QEFDNSXKCYEQID-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidine moiety, and the final coupling with the chlorophenoxy group. Common reagents used in these reactions include chlorinating agents, pyrimidine derivatives, and piperidine precursors. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanol: A similar compound with an alcohol group instead of a ketone.

    2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propane: A compound with a different alkyl chain length.

Uniqueness

2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-13-10-20-18(21-11-13)25-16-6-8-22(9-7-16)17(23)12-24-15-4-2-14(19)3-5-15/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDNSXKCYEQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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